![molecular formula C25H20FN3 B2808879 1-(2-ethylphenyl)-6-fluoro-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932488-39-6](/img/structure/B2808879.png)
1-(2-ethylphenyl)-6-fluoro-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-ethylphenyl)-6-fluoro-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a compound that belongs to the pyrazoloquinoline family. It has gained significant attention in scientific research due to its potential for use in medicinal chemistry.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Novel Synthesis Approaches : Research has developed novel synthesis methods for 1H-pyrazolo[3,4-b]quinolines, which are valued for their luminophore properties in electroluminescent devices. These compounds are produced through heating or microwave exposure of a mixture containing aromatic aldehyde, 1-phenyl-4,5-dihydro-1H-pyrazol-5-one, and aromatic amine (K. Chaczatrian et al., 2004).
Optical Properties : The optical properties of 4-aryl-1H-pyrazolo[3,4-b]quinolines have been investigated, showing their solution absorption and emission spectra in various solvents. This research offers insights into their applications in light-emitting devices and the influence of molecular structure on their optical behavior (K. Khachatryan et al., 2006).
Reactions and Molecular Structures : A study detailed the reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes, leading to hydrazone derivatives and 1H-pyrazolo[3,4-b]quinolines. These compounds are noted for their antimicrobial and antiviral activities, highlighting the potential value of new derivatives in this chemical class (T. S. Kumara et al., 2016).
Fluorescence Quenching : The reversible quenching of fluorescence from pyrazolo[3,4-b]quinoline derivatives by protonation was explored. These derivatives are reported as highly efficient organic fluorescent materials, suitable for applications in light-emitting devices. The study provides insights into the dynamic and static quenching mechanisms affecting their fluorescence in the presence of protic acid, offering a basis for designing fluorescence-based sensors or switches (Linping Mu et al., 2010).
Applications in Material Science and Biology
Antifungal Activity : A series of 6-fluoro-3,3a,4,5-tetrahydro-2H-pyrazolo[4,3-c]quinoline-2-carboxamide derivatives were synthesized and tested for antifungal activity. This research underlines the importance of structural modifications in enhancing biological activity and supports the potential use of these compounds in developing new antifungal agents (Yuan et al., 2011).
Electroluminescent and Photovoltaic Applications : Trifluoromethyl substituted derivatives of pyrazoles, including 6-CF3-1H-pyrazolo[3,4-b]quinolines, were synthesized and characterized for their potential in optoelectronic applications. The study demonstrates their fluorescence emissions and their use in constructing organic solar cells and light-emitting diodes, suggesting their applicability in photovoltaic and electroluminescent devices (M. Pokladko-Kowar et al., 2022).
Mécanisme D'action
Target of Action
It is known that pyrazole-bearing compounds, which this compound is a derivative of, have shown potent antileishmanial and antimalarial activities . Therefore, it can be inferred that the compound may target organisms causing these diseases, such as Leishmania and Plasmodium species.
Mode of Action
It is known that pyrazole derivatives have diverse pharmacological effects . The compound’s interaction with its targets could involve binding to specific proteins or enzymes within the pathogen, disrupting their normal function and leading to the pathogen’s death or inhibition.
Biochemical Pathways
Given the compound’s potential antileishmanial and antimalarial activities, it may interfere with the biochemical pathways essential for the survival and replication ofLeishmania and Plasmodium species .
Result of Action
The compound’s antileishmanial and antimalarial activities suggest that its action results in the death or inhibition of Leishmania and Plasmodium species . This could lead to a reduction in the severity of diseases caused by these pathogens.
Propriétés
IUPAC Name |
1-(2-ethylphenyl)-6-fluoro-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3/c1-3-17-7-4-5-10-22(17)29-25-19-8-6-9-21(26)24(19)27-15-20(25)23(28-29)18-13-11-16(2)12-14-18/h4-15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSKDPSDNBNNHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

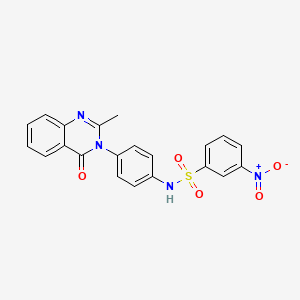
![1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2808797.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2808798.png)
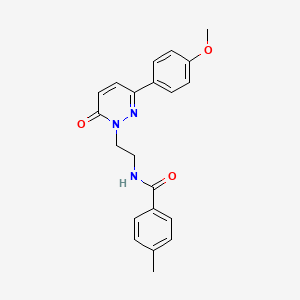
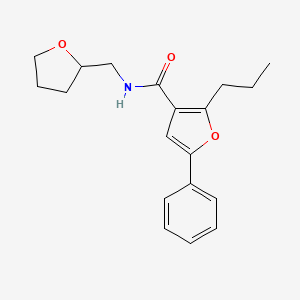

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2808809.png)
![7-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2808810.png)
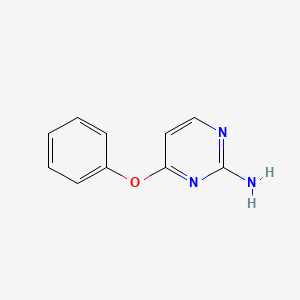
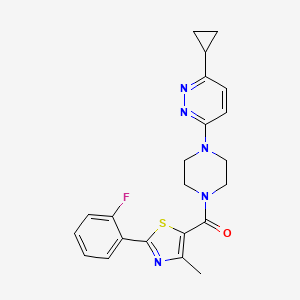


![2-[[2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid](/img/no-structure.png)
![Rel-(1s,3s,4r,6s)-2-(tert-butoxycarbonyl)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2808819.png)